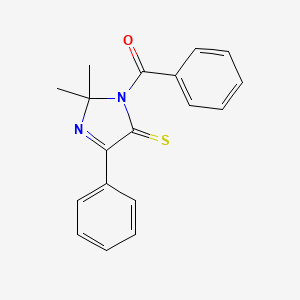

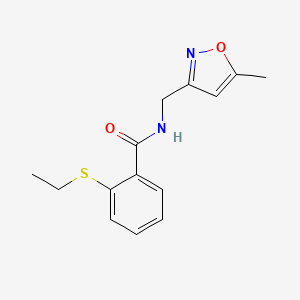

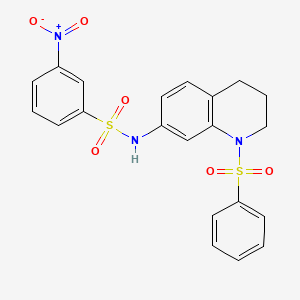

![molecular formula C17H23NO5 B2941855 4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 844830-46-2](/img/structure/B2941855.png)

4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2-methoxyethyl)amine is an organic compound with the formula (CH3OCH2CH2)2NH . It’s a colorless liquid used as a reactant in various chemical reactions .

Synthesis Analysis

Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .Molecular Structure Analysis

The molecular structure of Bis(2-methoxyethyl)amine is represented by the SMILES string COCCNCCOC . The molecular weight is 133.19 .Chemical Reactions Analysis

As mentioned earlier, Bis(2-methoxyethyl)amine can participate in various chemical reactions, including the Buchwald-Hartwig amination reaction and the synthesis of α-ketoamides .Physical And Chemical Properties Analysis

Bis(2-methoxyethyl)amine is a liquid at room temperature with a density of 0.902 g/mL at 25 °C . It has a refractive index of 1.419 and boils at 170-172 °C .科学的研究の応用

Buchwald-Hartwig Amination

4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one: can be utilized in the Buchwald-Hartwig amination process. This palladium-catalyzed reaction allows for the formation of aryl amines by reacting with aryl and heteroaryl halides . This application is crucial in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of α-Ketoamides

This compound can also play a role in the synthesis of α-ketoamides. This is achieved through a metal-free oxidative coupling reaction with methyl ketones, using tert-butyl hydroperoxide as an oxidant and iodine as a catalyst . α-Ketoamides are important intermediates in organic synthesis and have potential pharmacological applications.

Production of N,N-Dialkyl Perfluoroalkanesulfonamides

Another application involves the production of N,N-dialkyl perfluoroalkanesulfonamides. This is done by reacting with perfluoroalkanesulfonyl halides . These compounds are of interest due to their potential use in various industries, including the development of surfactants and repellents.

Intermediate for Biodegradable Polyester Synthesis

The compound can be used to synthesize N-(alkoxy)succinamide ester by reacting with succinyl chloride. This ester serves as an intermediate in the preparation of diol monomers for biodegradable polyester synthesis . This application is particularly relevant in the context of environmentally friendly materials.

Deoxofluorination Reagent

It serves as a deoxofluorination reagent in organic synthesis. Known as Deoxo-Fluor®, it is a thermally stable alternative to diethylamino)sulfur trifluoride (DAST) and can convert alcohols to alkyl fluorides, aldehydes, and ketones to gem-difluorides, and carboxylic acids to acid fluorides or trifluoromethyl derivatives .

Fluorination of Alcohols

Lastly, the compound can be used for the fluorination of alcohols under mild conditions. This process is compatible with a variety of functional groups, making selective fluorination possible for multifunctional molecules . The ability to introduce fluorine atoms into organic molecules is highly valuable in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts.

作用機序

Target of Action

It’s used as a reactant in various chemical reactions .

Mode of Action

Bis(2-methoxyethyl)amine can participate in reactions such as the Pd-catalyzed Buchwald-Hartwig amination to synthesize aryl amines . It can also be used to synthesize α-ketoamides via metal-free oxidative coupling reaction with methyl ketones .

Action Environment

The action, efficacy, and stability of Bis(2-methoxyethyl)amine can be influenced by various environmental factors. For example, its reactivity might be affected by the pH, temperature, and presence of other molecules in its environment .

Safety and Hazards

特性

IUPAC Name |

4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-12-8-16-14(10-15(12)19)13(9-17(20)23-16)11-18(4-6-21-2)5-7-22-3/h8-10,19H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKSORJWTDSFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

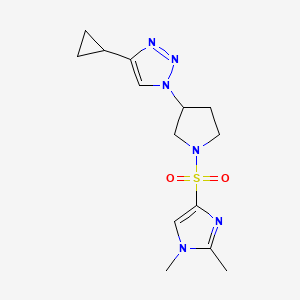

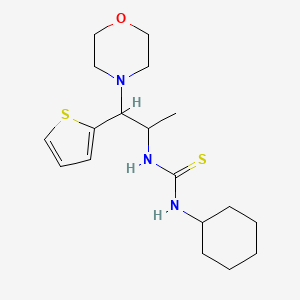

![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)

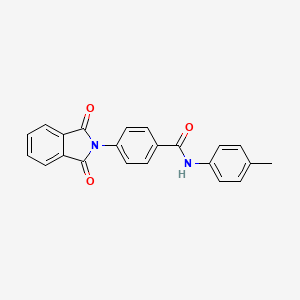

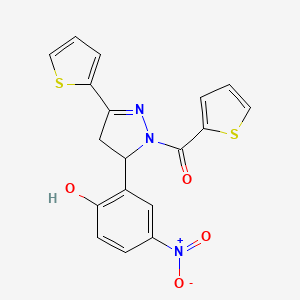

![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)

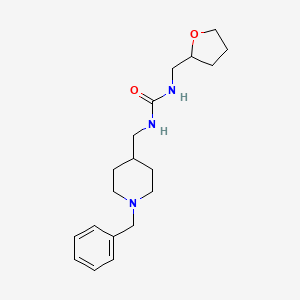

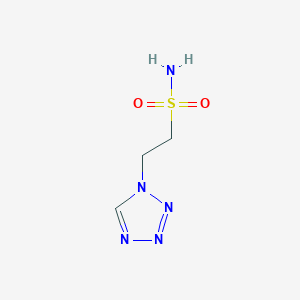

![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)